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molecular formula C32H40O4 B8497589 5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one CAS No. 75540-64-6

5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one

Cat. No. B8497589
M. Wt: 488.7 g/mol
InChI Key: AUNZRGZQGXZRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281361B1

Procedure details

10 g of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (prepared as described in Ex. 1a of U.S. Pat. No. 5,614,572) are placed in 25 ml of 1,2-dichlorobenzene, and 0.5 g of 4-dimethylaminopyridine and 3 ml of thionyl chloride are added thereto. The solution is then slowly heated to 373 K at such a rate that the evolution of HCl and SO2 remains vigorous yet controllable. It is then stirred at that temperature for a further ½ hour. The temperature is then increased to reflux temperature. After 75 min, the 1,2-dichlorobenzene is distilled off, under reduced pressure at the end. The isoxindigo is crystallised out by adding 30 ml of acetonitrile to the residue, is filtered off, washed with acetonitrile and dried, yielding 6.8 g (73% of the theoretical yield) of 5,7,5′,7′-tetra-tert-butyl-[3,3]bibenzofuranylidene-2,2′-dione of formula (LIa).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7](C(C)(C)C)[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.Cl>ClC1C=CC=CC=1Cl.CN(C)C1C=CN=CC=1>[C:1]([C:5]1[CH:15]=[C:9]([C:9]([CH3:15])([CH3:10])[CH3:8])[C:8]2[O:12][C:11](=[O:13])[C:10](=[C:10]3[C:7]4[CH:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:15]=[C:9]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:8]=4[O:12][C:11]3=[O:13])[C:7]=2[CH:6]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Two
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
It is then stirred at that temperature for a further ½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
WAIT
Type
WAIT
Details
After 75 min
Duration
75 min
DISTILLATION
Type
DISTILLATION
Details
the 1,2-dichlorobenzene is distilled off, under reduced pressure at the end
CUSTOM
Type
CUSTOM
Details
The isoxindigo is crystallised out
ADDITION
Type
ADDITION
Details
by adding 30 ml of acetonitrile to the residue
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 6.8 g (73% of the

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)=C2C(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)=O)C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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